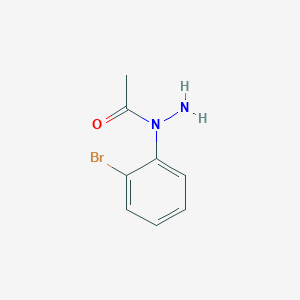

2-Bromophenyl acetic acid hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromophenyl acetic acid hydrazide is a chemical compound with the molecular formula C₈H₈BrN₂O₂ and a molecular weight of 229.07 g/mol . It belongs to the class of halogenated compounds and is commonly used in research settings.

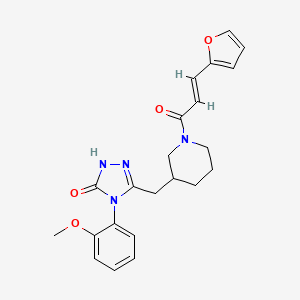

Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl ring , an acetic acid group , and a hydrazide functional group . The bromine atom is attached to the phenyl ring, and the hydrazide group is linked to the acetic acid moiety. The compound’s melting point is 153-160°C .

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

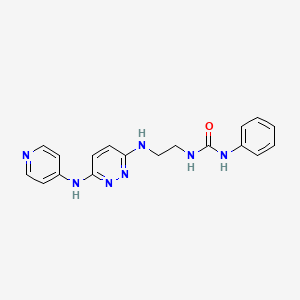

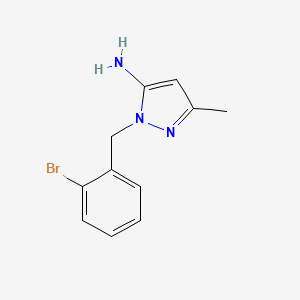

2-Bromophenyl acetic acid hydrazide serves as a foundational chemical for synthesizing a range of compounds with potential pharmacological applications. Notably, its derivatives have been explored for their antihypertensive and α-blocking activities. For example, through the synthesis and reaction with various chemicals, compounds exhibiting good antihypertensive properties with low toxicity were identified, showcasing the versatility of this compound as a precursor in medicinal chemistry (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

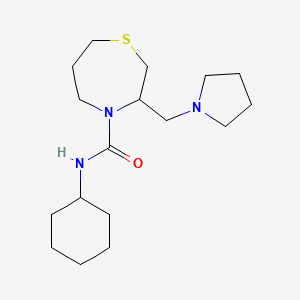

Antimicrobial and Antitubercular Activities

Another significant area of application is in the development of antimicrobial and antitubercular agents. Derivatives synthesized from this compound have shown promising antibacterial and antitubercular activities. For instance, compounds derived from the condensation with phenoxy or 4-bromophenoxy acetic acid hydrazide exhibited notable inhibition against Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis and other bacterial infections (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Photocatalytic Degradation of Organic Pollutants

The compound also finds application in environmental chemistry, particularly in the photocatalytic degradation of organic pollutants. Research involving titanium dioxide-mediated photocatalysis has investigated the degradation of various organic compounds, including those related to this compound, demonstrating its utility in environmental remediation efforts (Bahnemann, Muneer, & Haque, 2007).

Safety and Hazards

Mécanisme D'action

The exact target of action would depend on the specific biological activity being exhibited. For example, in antiviral activity, the compound might interact with specific viral proteins to inhibit viral replication . The mode of action would involve the compound binding to its target, leading to changes in the target’s function .

The biochemical pathways affected would depend on the target of action. For example, if the target is a key enzyme in a metabolic pathway, inhibiting that enzyme could affect the entire pathway .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would depend on the specific properties of the compound, such as its size, charge, lipophilicity, and so on .

The result of action at the molecular and cellular level would be the inhibition of the target, leading to changes in cellular function .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would depend on various factors such as pH, temperature, presence of other molecules, and so on .

Propriétés

IUPAC Name |

N-(2-bromophenyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRQQATSGBMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-methoxybenzenecarboxamide](/img/structure/B2694863.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2694867.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)

![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2694876.png)